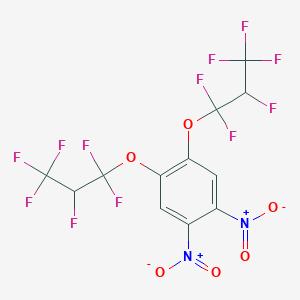
2,4-Dichloro-5-(trifluoromethyl)thiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(trifluoromethyl)thiophenol, also known as 2,4-DCTT, is a synthetic organic compound that is used in a variety of scientific research applications. It is a highly versatile compound that can be used in a wide range of laboratory experiments, as well as in industrial and medical applications. 2,4-DCTT is a colorless liquid with a pungent odor and a melting point of -76°C. It is soluble in water, alcohols, and most organic solvents.
Mécanisme D'action
2,4-Dichloro-5-(trifluoromethyl)thiophenol acts as a nucleophile in organic synthesis reactions. It is a highly reactive compound that can react with electrophiles such as carbonyl compounds, carboxylic acids, and aldehydes. In these reactions, the 2,4-Dichloro-5-(trifluoromethyl)thiophenol acts as a nucleophile and displaces the leaving group, resulting in the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
2,4-Dichloro-5-(trifluoromethyl)thiophenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and glutathione S-transferase. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichloro-5-(trifluoromethyl)thiophenol is a highly versatile compound that has a wide range of applications in laboratory experiments. It is a relatively stable compound that is easy to store and handle, and it has a low toxicity. However, it can be difficult to synthesize and can be expensive to purchase.
Orientations Futures
The potential applications of 2,4-Dichloro-5-(trifluoromethyl)thiophenol are numerous, and there are many future directions in which research can be conducted. These include further research into its potential anti-cancer and anti-inflammatory effects, as well as its potential as a catalyst in the synthesis of organic compounds. Additionally, further research into its potential uses in the synthesis of fluorinated compounds, organic dyes, and photoresists could yield valuable results. Finally, research into its potential applications in the medical and industrial fields could prove to be beneficial.
Méthodes De Synthèse
2,4-Dichloro-5-(trifluoromethyl)thiophenol can be synthesized from the reaction of 2,4-dichlorothiophenol and trifluoromethyl chloride in the presence of a base such as potassium carbonate. This reaction is an example of a nucleophilic substitution reaction, where the trifluoromethyl chloride acts as the nucleophile and displaces the chlorine atom from the 2,4-dichlorothiophenol. The reaction is carried out in an inert solvent such as dichloromethane, and is typically conducted at room temperature.
Applications De Recherche Scientifique
2,4-Dichloro-5-(trifluoromethyl)thiophenol has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the polymerization of olefins, and as a precursor in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of organic dyes, as a photoresist in lithography, and as a reagent in the synthesis of fluorinated compounds.
Propriétés
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3S/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGIRIJBUZXTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(trifluoromethyl)thiophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)






![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)


